molecular formula C16H18N2 B1583281 4-Amino-4'-(N,N-dimethylamino)stilbene CAS No. 22525-43-5

4-Amino-4'-(N,N-dimethylamino)stilbene

Cat. No. B1583281
CAS RN: 22525-43-5
M. Wt: 238.33 g/mol
InChI Key: GCHSJPKVJSMRDX-UHFFFAOYSA-N
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Description

4-Amino-4’-(N,N-dimethylamino)stilbene, also known as N,N-Dimethyl-4,4’-stilbenediamine, is a chemical compound with the molecular formula C16H18N2 . It may be used as a proton/acid indicator and physical chemistry probe to study state energy and photoexcitation dynamics of molecules .


Molecular Structure Analysis

The molecular structure of 4-Amino-4’-(N,N-dimethylamino)stilbene consists of a stilbene backbone with an amino group and a dimethylamino group at the 4 and 4’ positions respectively . The molecular weight of this compound is 238.33 .


Physical And Chemical Properties Analysis

4-Amino-4’-(N,N-dimethylamino)stilbene is a solid at 20 degrees Celsius . It has a molecular weight of 238.33 . The compound should be stored under inert gas and away from sources of ignition .

Scientific Research Applications

Fluorescence Enhancement and Photochemical Behavior

The study by Yang, Chiou, and Liau (2002) highlights the fluorescence enhancement of trans-4-aminostilbene derivatives through N-phenyl substitutions, revealing a significant "amino conjugation effect." This effect is attributed to a more planar ground-state geometry around the nitrogen atom, leading to a red shift in the absorption and fluorescence spectra and a decrease in photoisomerization quantum yields at room temperature, contrasting with behaviors observed in unconstrained monosubstituted trans-stilbenes (Yang, Chiou, & Liau, 2002).

Structural and Spectroscopic Analysis

Solovyeva et al. (2019) conducted a structural and spectroscopic analysis of three amino derivatives of trans-stilbene, supported by DFT calculations. This study provides new insights into the properties of stilbenes, showing that the molecular structures include a practically planar stilbene moiety with almost coplanar amino groups, useful for applications in materials science and biomedical research (Solovyeva et al., 2019).

Alzheimer's Disease Imaging Agents

Ono et al. (2003) synthesized and evaluated a series of stilbene derivatives targeting amyloid plaques in Alzheimer's disease. The derivatives, including 4-N,N-dimethylamino-4'-methoxy and corresponding 4-N-monomethylamino-, 4'-hydroxy stilbenes, showed high binding affinities towards Abeta aggregates, suggesting their potential as diagnostic imaging agents for mapping amyloid plaques in Alzheimer's disease patients (Ono et al., 2003).

Nonlinear Optical Properties

The nonlinear optical properties of symmetrically substituted stilbenes, including studies on the synthesis and characterization of new organic dyes DMAHAS and DMANHAS, have been explored. These studies investigate the linear absorption, single-photon-induced fluorescence, and two-photon-induced fluorescence, contributing valuable information to the development of materials for optical applications (Yan, 2003).

Chemical Engineering of Fluorescence Dyes

Research by Letard, Lapouyade, and Rettig (1993) on the chemical engineering of fluorescence dyes, including 4-(N, N-dimethylamino)stilbene, has provided insights into solvatochromism and the design of fluorescence probes for calcium sensing, demonstrating the significant potential of these compounds in fluorescence applications (Letard, Lapouyade, & Rettig, 1993).

properties

IUPAC Name

4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,17H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHSJPKVJSMRDX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4'-(N,N-dimethylamino)stilbene

CAS RN

22525-43-5
Record name Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Amino-4'-(N,N-dimethylamino)stilbene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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